molecular formula C10H11NO B3337260 2-(3-Methoxyphenyl)ethylisocyanide CAS No. 602269-00-1

2-(3-Methoxyphenyl)ethylisocyanide

Cat. No.: B3337260
CAS No.: 602269-00-1
M. Wt: 161.2 g/mol
InChI Key: RDJGHRDVQBMGKW-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)ethylisocyanide is an organic compound with the molecular formula C10H11NO. It belongs to the class of isocyanides, which are known for their unique reactivity and versatility in organic synthesis. Isocyanides are characterized by the presence of the functional group -N≡C, which imparts distinct chemical properties to these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)ethylisocyanide typically involves the reaction of 3-methoxyphenylacetonitrile with a suitable isocyanide reagent under controlled conditions. One common method is the Ugi reaction, a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form a peptidomimetic product .

Industrial Production Methods: Industrial production of isocyanides, including this compound, often employs large-scale multicomponent reactions. These reactions are conducted in reactors designed to handle the specific requirements of isocyanide synthesis, such as temperature control and the management of potentially hazardous intermediates .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methoxyphenyl)ethylisocyanide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(3-Methoxyphenyl)ethylisocyanide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)ethylisocyanide involves its reactivity with various nucleophiles and electrophiles. The isocyanide group can act as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants .

Comparison with Similar Compounds

  • Phenylethylisocyanide
  • 2-Isocyanopyrimidine
  • 2-Acylphenylisocyanides
  • o-Isocyanobenzaldehyde

Comparison: 2-(3-Methoxyphenyl)ethylisocyanide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. Compared to other isocyanides, it may exhibit different electronic and steric properties, making it suitable for specific applications in organic synthesis .

Properties

IUPAC Name

1-(2-isocyanoethyl)-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-11-7-6-9-4-3-5-10(8-9)12-2/h3-5,8H,6-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJGHRDVQBMGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374873
Record name 2-(3-Methoxyphenyl)ethylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

602269-00-1
Record name 2-(3-Methoxyphenyl)ethylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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